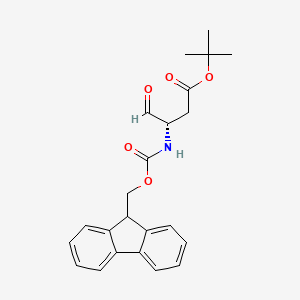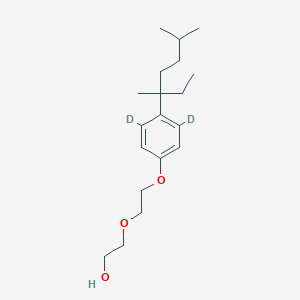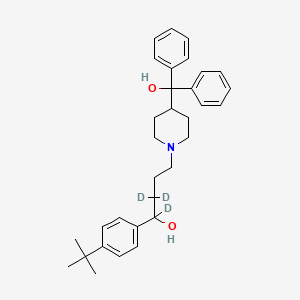
Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid is a specialized organophosphorus compound known for its unique chemical structure and versatile applications. This compound features a decyloxy group, a trimethylammonio group, and a phosphinic acid moiety, making it a valuable molecule in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid typically involves the following steps:
Alkylation: The initial step involves the alkylation of a suitable phosphinic acid derivative with a decyloxy group. This can be achieved using decyl bromide in the presence of a base such as sodium hydride.
Quaternization: The next step is the quaternization of the intermediate with trimethylamine to introduce the trimethylammonio group. This reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.
Hydrolysis: Finally, the product is hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of azido-phosphinic acid derivatives.
Applications De Recherche Scientifique
Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and as a probe for phospholipid interactions.
Medicine: Investigated for its potential as a drug delivery agent and in the development of novel therapeutics.
Industry: Utilized in the formulation of surfactants and as an additive in lubricants.
Mécanisme D'action
The mechanism by which decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The trimethylammonio group facilitates binding to negatively charged sites, while the phosphinic acid moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate enzyme activity and alter membrane properties, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl)phosphinic acid: Known for its use in extraction processes and as a plasticizer.
Methacryloyloxymethyl phosphonate: Utilized in polymer chemistry and as a monomer in the synthesis of functional polymers.
Uniqueness: Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid stands out due to its unique combination of a long alkyl chain, a quaternary ammonium group, and a phosphinic acid moiety. This combination imparts distinct physicochemical properties, making it particularly useful in applications requiring amphiphilic molecules with specific binding capabilities.
Propriétés
Formule moléculaire |
C15H35NO4P+ |
|---|---|
Poids moléculaire |
324.42 g/mol |
Nom IUPAC |
2-[decoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3/p+1 |
Clé InChI |
VVVDGSCGBGBGFN-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)











